![molecular formula C15H17NO3S B12533709 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester CAS No. 653568-70-8](/img/structure/B12533709.png)
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester is a chemical compound with the molecular formula C15H17NO3S This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an ethyl ester group and a methoxymethyl-substituted phenyl ring
准备方法
The synthesis of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group with a methoxymethyl substituent can be introduced through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the thiazoleacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s thiazole ring is known to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or block receptors that mediate cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar compounds to 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester include other thiazole derivatives, such as:
4-Thiazoleacetic acid, 2-[4-(chloromethyl)phenyl]-, ethyl ester: Differing by the presence of a chloromethyl group instead of a methoxymethyl group.
4-Thiazoleacetic acid, 2-[4-(methyl)phenyl]-, ethyl ester: Featuring a methyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
653568-70-8 |
|---|---|
分子式 |
C15H17NO3S |
分子量 |
291.4 g/mol |
IUPAC 名称 |
ethyl 2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-14(17)8-13-10-20-15(16-13)12-6-4-11(5-7-12)9-18-2/h4-7,10H,3,8-9H2,1-2H3 |
InChI 键 |
AOOFTQTWAIQXIC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


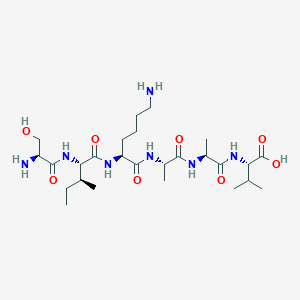
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)

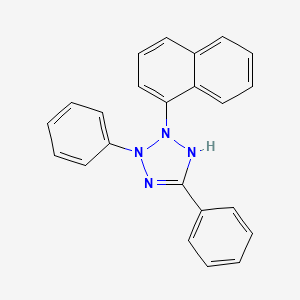
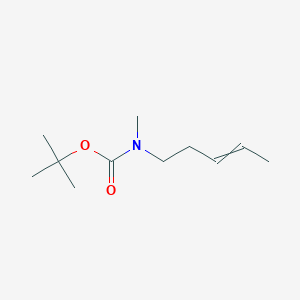

![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
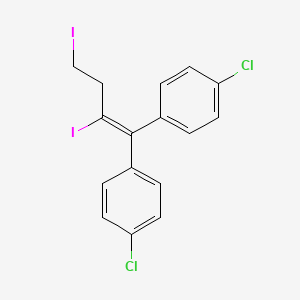
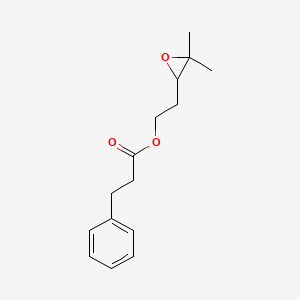
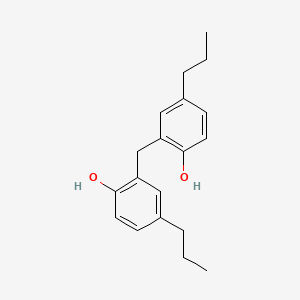

acetonitrile](/img/structure/B12533699.png)
